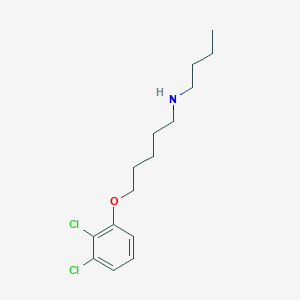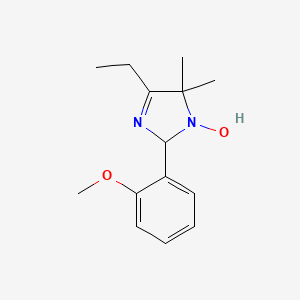
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide, also known as DPI, is a chemical compound that belongs to the class of isoindolinone derivatives. DPI has been widely used in scientific research for its unique properties that make it an important tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide has been widely used in scientific research for its ability to inhibit the activity of protein kinases. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC) and protein kinase A (PKA). This inhibition has been used to investigate the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the inhibition of PKC and PKA activity by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of downstream signaling pathways. This inhibition can lead to changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being investigated. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types. This compound has also been shown to inhibit the activity of PKC and PKA in the brain, leading to changes in synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide is its ability to selectively inhibit the activity of PKC and PKA. This selectivity allows researchers to investigate the specific role of these kinases in various biological processes. However, this compound has some limitations, including its potential toxicity and off-target effects. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide in scientific research. One potential direction is the investigation of the role of PKC and PKA in cancer progression. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential. Another potential direction is the investigation of the role of PKC and PKA in neurological disorders. This compound has been shown to inhibit the activity of PKC and PKA in the brain, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of PKC and PKA. The use of this compound has led to important insights into the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis. While this compound has some limitations, its unique properties make it an important tool for investigating various biological processes. Future research directions for the use of this compound include investigating its potential as a therapeutic agent for cancer and neurological disorders.
Métodos De Síntesis
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the reaction of 2,3-dihydrophthalic anhydride with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindol-1-one. This intermediate is then reacted with pentanoyl chloride to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Propiedades
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-12-16(22)20-15-11-7-10-14-17(15)19(24)21(18(14)23)13-8-5-4-6-9-13/h4-11H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHNETYOZZDLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenoxy)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B5019591.png)




![1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5019618.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5019633.png)
![1-ethoxy-3-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5019647.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019657.png)
![ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5019660.png)
![3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5019681.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,6-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5019688.png)